molecular formula C44H82N2O22 B13706467 t-Boc-N-amido-PEG16-NHS ester

t-Boc-N-amido-PEG16-NHS ester

Cat. No.: B13706467
M. Wt: 991.1 g/mol
InChI Key: YSSJBYKQUSTHJZ-UHFFFAOYSA-N
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Description

Evolution of Chemoselective Linkers in Bioconjugation Sciences

The science of bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, has evolved dramatically from early, often stochastic, methods to highly specific and efficient chemical strategies. researchgate.netub.edu Initial approaches frequently utilized reagents like carbodiimides and isothiocyanates, which could lead to a heterogeneous mixture of products due to their limited selectivity for specific functional groups on a protein. researchgate.net The progression of the field has been marked by the development of chemoselective linkers, which are designed to react with a specific functional group, such as the amine of a lysine (B10760008) residue or the thiol of a cysteine, with high fidelity. researchgate.netnih.gov This evolution has been driven by the need for greater control over the conjugation process, ensuring the production of well-defined and homogeneous biomolecular conjugates. rsc.org The development of such linkers has been crucial for a wide range of applications, from diagnostics to therapeutics, including the burgeoning field of antibody-drug conjugates (ADCs). rsc.orgsusupport.com

Strategic Placement of t-Boc-N-amido-PEG16-NHS Ester within Contemporary Research Landscapes

This compound is a heterobifunctional linker, meaning it possesses two different reactive functional groups at its termini. biochempeg.com This dual reactivity allows for the sequential and controlled conjugation of two distinct molecules. purepeg.com One end of the molecule features a tert-butyloxycarbonyl (Boc) protected amine. The Boc group is a widely used protecting group in peptide synthesis and can be removed under acidic conditions to reveal a primary amine. axispharm.com This amine can then be used for further conjugation reactions. The other end of the linker contains an N-hydroxysuccinimide (NHS) ester, which is highly reactive towards primary amine groups, such as those found on the side chain of lysine residues in proteins, forming a stable amide bond. axispharm.combroadpharm.com

The strategic design of this compound, incorporating a protected amine and an amine-reactive NHS ester, positions it as a valuable tool in multi-step bioconjugation strategies. This allows researchers to first conjugate the NHS ester to a protein or other amine-containing molecule, and then, after deprotection of the Boc group, attach a second molecule to the newly exposed amine. This level of control is critical in the construction of complex architectures like antibody-drug conjugates (ADCs) and other targeted therapeutic and diagnostic agents. purepeg.comnih.gov

Fundamental Role of Polyethylene (B3416737) Glycol (PEG) in Enhancing Conjugate Attributes

The central component of the this compound linker is the polyethylene glycol (PEG) spacer. PEG is a synthetic, hydrophilic polymer composed of repeating ethylene (B1197577) oxide units. chempep.com The incorporation of a PEG spacer into a bioconjugate, a process often referred to as PEGylation, can impart a range of beneficial properties. biosyn.com These properties include increased water solubility, reduced immunogenicity, and an extended circulation half-life in the body. chempep.comekb.eg

Impact of PEG Molecular Weight and Architecture on Research Outcomes

The molecular weight of the PEG can affect the hydrodynamic volume of the conjugate, which in turn can influence its renal clearance rate. rsc.org Higher molecular weight PEGs generally lead to longer circulation times. ekb.eg The architecture of the PEG, whether linear, branched, or multi-arm, also plays a crucial role. nih.govsigmaaldrich.com For instance, branched PEGs may offer enhanced stability in vivo compared to linear PEGs. sigmaaldrich.com Studies have shown that the density and length of PEG chains can impact protein adsorption on nanoparticle surfaces, with optimal molecular weights identified for reducing this interaction. mdpi.com The architecture of the PEG can also influence the binding affinity and accessibility of conjugated ligands. nih.govnih.gov

Research Significance and Scope of this compound Applications

The unique combination of a protected amine, an amine-reactive NHS ester, and a discrete-length PEG16 spacer makes this compound a highly versatile tool in biomedical research. Its primary significance lies in its utility as a heterobifunctional linker for the precise construction of well-defined bioconjugates.

The ability to control the step-wise assembly of complex molecules is paramount in fields such as targeted drug delivery, where a therapeutic agent is linked to a targeting moiety, such as an antibody. purepeg.com The PEG spacer in this compound can improve the pharmacokinetic properties of such conjugates. news-medical.net The defined length of the PEG16 spacer allows for systematic studies on the effect of linker length on the efficacy and stability of the final product.

The applications of this type of linker are broad and include:

Antibody-Drug Conjugates (ADCs): The precise linking of cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.

Protein and Peptide Modification: Enhancing the therapeutic properties of proteins and peptides through PEGylation. biosyn.comnih.gov

Surface Functionalization: Modifying the surfaces of nanoparticles or other materials to improve their biocompatibility and performance in biological systems. sigmaaldrich.com

Development of Diagnostic Probes: Linking imaging agents or other reporter molecules to targeting ligands for diagnostic applications.

The controlled reactivity and well-defined structure of this compound provide researchers with a powerful tool to explore and optimize the design of novel biomolecular constructs for a wide array of research and therapeutic purposes.

Properties

Molecular Formula

C44H82N2O22

Molecular Weight

991.1 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C44H82N2O22/c1-44(2,3)67-43(50)45-7-9-52-11-13-54-15-17-56-19-21-58-23-25-60-27-29-62-31-33-64-35-37-66-39-38-65-36-34-63-32-30-61-28-26-59-24-22-57-20-18-55-16-14-53-12-10-51-8-6-42(49)68-46-40(47)4-5-41(46)48/h4-39H2,1-3H3,(H,45,50)

InChI Key

YSSJBYKQUSTHJZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)ON1C(=O)CCC1=O

Origin of Product

United States

Mechanistic Principles of T Boc N Amido Peg16 Nhs Ester Reactivity in Controlled Bioconjugation

N-Hydroxysuccinimide (NHS) Ester Reaction with Primary Amines for Amide Bond Formation

The primary mode of action for the t-Boc-N-amido-PEG16-NHS ester involves the reaction of its NHS ester group with primary amines. broadpharm.comthermofisher.com This reaction is a cornerstone of bioconjugation, valued for its ability to form stable amide bonds under relatively mild conditions. thermofisher.comthermofisher.com The process is an acylation reaction where the primary amine, acting as a nucleophile, attacks the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to yield the stable amide bond and the release of N-hydroxysuccinimide as a byproduct. thermofisher.com

t-Boc Protecting Group Chemistry for Orthogonal Functionalization

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in organic synthesis. wikipedia.orgbroadpharm.com Its primary function in the this compound is to temporarily block the reactivity of the terminal amine, allowing the NHS ester to react selectively with a target molecule. broadpharm.com This protection is crucial for multi-step synthetic strategies where different functional groups need to be addressed sequentially. organic-chemistry.org

Acid-Labile Deprotection of Boc-Protected Amines

The key feature of the Boc group is its lability under acidic conditions. wikipedia.orgbroadpharm.com It can be readily removed to expose the free amine using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane, or hydrochloric acid (HCl) in methanol. fishersci.co.ukwikipedia.orgtotal-synthesis.com The deprotection mechanism involves the protonation of the carbonyl oxygen of the Boc group, which leads to the formation of a resonance-stabilized cation. chemistrysteps.com This is followed by the cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to release the free amine and carbon dioxide. total-synthesis.comchemistrysteps.com The formation of the gaseous byproducts, isobutene and carbon dioxide, helps to drive the reaction to completion. total-synthesis.com

Orthogonality in Multi-Step Synthetic Strategies

The acid-labile nature of the Boc group, combined with its stability to basic conditions and many nucleophiles, makes it an excellent choice for orthogonal protection strategies. organic-chemistry.orgtotal-synthesis.comorganic-chemistry.org Orthogonality in this context means that one protecting group can be removed without affecting another, allowing for the selective modification of different parts of a molecule. organic-chemistry.orgmasterorganicchemistry.com For example, a molecule can be functionalized first via the NHS ester, and then, after the desired reaction has occurred, the Boc group can be removed to expose the amine for a subsequent conjugation step. This is particularly useful in the synthesis of complex biomolecules like peptides or dendrimers where precise control over the sequence of reactions is essential. total-synthesis.comacs.org The Boc group is orthogonal to other common protecting groups such as Fmoc (removed with base) and Cbz (removed by hydrogenation). total-synthesis.commasterorganicchemistry.com

Steric and Electronic Factors Governing Reactivity in Complex Systems

In complex biological systems, the reactivity of the this compound is not solely determined by pH and solvent. Steric and electronic factors also play a significant role. The accessibility of the target primary amine on a protein's surface, for instance, is a major determinant of reaction efficiency. thermofisher.com Amines located in sterically hindered regions of a protein will react more slowly, if at all, compared to those on exposed surfaces. organic-chemistry.org The long, flexible PEG16 spacer in the this compound can help to overcome some steric hindrance by extending the reactive NHS ester group away from the core of the molecule.

Furthermore, the local chemical environment can influence the nucleophilicity of the target amine. The presence of neighboring amino acid residues can either enhance or diminish its reactivity. stackexchange.com While NHS esters are highly reactive towards primary amines, side reactions with other nucleophilic groups such as the hydroxyl groups of serine, threonine, and tyrosine, or the sulfhydryl group of cysteine, have been observed, particularly at higher pH and with a large excess of the NHS ester. rsc.orgstackexchange.comacs.org However, these side reactions generally occur at a much slower rate than the reaction with primary amines. rsc.org

Data Tables

Table 1: pH Dependence of NHS Ester Reactions

pHReactivity of Primary AmineStability of NHS EsterOverall Reaction Efficiency
< 7.0Low (protonated amine)HighLow, due to reduced nucleophilicity of the amine. lumiprobe.comrsc.org
7.2 - 8.5High (deprotonated amine)Moderate to LowOptimal range for balancing amine reactivity and NHS ester stability. thermofisher.comthermofisher.comcreative-proteomics.com
> 8.6High (deprotonated amine)Very LowDecreased, due to rapid hydrolysis of the NHS ester competing with the amine reaction. thermofisher.comthermofisher.comlumiprobe.com

Table 2: Orthogonal Protecting Groups in Synthesis

Protecting GroupAbbreviationDeprotection ConditionsOrthogonal To
tert-ButyloxycarbonylBocStrong Acid (e.g., TFA, HCl) wikipedia.orgtotal-synthesis.comFmoc (Base-labile), Cbz (Hydrogenation) total-synthesis.commasterorganicchemistry.com
9-FluorenylmethyloxycarbonylFmocBase (e.g., Piperidine) beilstein-journals.orgBoc (Acid-labile), Cbz (Hydrogenation) total-synthesis.com
CarboxybenzylCbz or ZCatalytic Hydrogenation masterorganicchemistry.comBoc (Acid-labile), Fmoc (Base-labile) total-synthesis.commasterorganicchemistry.com

Advanced Methodologies for the Utilization of T Boc N Amido Peg16 Nhs Ester in Bioconjugation

Strategies for Site-Specific Conjugation to Biomacromolecules

Site-specific conjugation is a key goal in bioconjugation, aiming to attach a molecule of interest to a precise location on a biomacromolecule. This controlled approach minimizes the risk of compromising the biomolecule's structure and function.

Amine-Directed PEGylation of Proteins and Peptides (e.g., N-terminus, Lysine (B10760008) Residues)

The NHS ester moiety of t-Boc-N-amido-PEG16-NHS ester is highly reactive towards primary amines, which are readily available on proteins and peptides. axispharm.combroadpharm.combiochempeg.comthermofisher.com These primary amines are found at the N-terminus of polypeptide chains and on the side chains of lysine residues. thermofisher.comnih.gov The reaction between the NHS ester and an amine forms a stable and irreversible amide bond. broadpharm.comnih.gov

This amine-directed PEGylation is a widely used strategy for modifying proteins and peptides. nih.gov The PEG chain enhances the solubility and stability of the biomolecule and can reduce its immunogenicity. axispharm.com The reaction is typically carried out in a neutral to slightly alkaline buffer (pH 7-9) to ensure the primary amines are deprotonated and thus sufficiently nucleophilic. broadpharm.comthermofisher.com

While this method is effective, it can lead to a heterogeneous mixture of products if multiple lysine residues are present. nih.gov However, by carefully controlling reaction conditions, it is possible to achieve a degree of site-selectivity. For instance, the N-terminal amine is often more accessible or has a lower pKa than the ε-amines of lysine residues, allowing for preferential conjugation at this site under specific pH conditions. nih.govethernet.edu.et

Conjugation to Amine-Functionalized Nanoparticles and Liposomes

The reactivity of the NHS ester group extends beyond proteins and peptides to other amine-containing molecules and materials. This includes amine-functionalized nanoparticles and liposomes, which are important platforms for drug delivery and diagnostics. broadpharm.comcreative-biolabs.comcreative-biolabs.combroadpharm.comcreative-biolabs.com By reacting this compound with these amine-modified surfaces, a PEGylated layer can be introduced.

This surface modification offers several advantages. The hydrophilic PEG spacer increases the solubility and stability of the nanoparticles or liposomes in aqueous environments. broadpharm.combroadpharm.com It can also create a "stealth" effect, reducing recognition by the immune system and prolonging circulation time in the body. axispharm.com The t-Boc protected amine at the other end of the PEG linker provides a handle for further functionalization after deprotection. broadpharm.com

Sequential Conjugation Strategies Utilizing Orthogonal Reactivity

The bifunctional nature of this compound, with its two distinct reactive groups, allows for sequential conjugation strategies. This is particularly useful when creating complex bioconjugates that require multiple components to be assembled in a controlled manner. The concept of "orthogonal reactivity" is central to these strategies, where one functional group can be reacted selectively without affecting the other. peptide.com

Post-Conjugation t-Boc Deprotection for Secondary Functionalization

After the initial conjugation via the NHS ester, the t-Boc protecting group on the terminal amine can be removed. This deprotection is typically achieved under mild acidic conditions, for example, using trifluoroacetic acid (TFA). broadpharm.comcreative-biolabs.combroadpharm.comcreative-biolabs.combroadpharm.comacs.orgcd-bioparticles.netbroadpharm.commedkoo.com The removal of the Boc group exposes a free primary amine, which can then be used for a second conjugation reaction. broadpharm.comcreative-biolabs.combroadpharm.comcreative-biolabs.combroadpharm.comcd-bioparticles.net

This newly available amine can be reacted with a variety of molecules, such as those containing NHS esters, carboxylic acids (in the presence of an activator), or other amine-reactive groups. cd-bioparticles.net This sequential approach allows for the attachment of a second payload, a targeting ligand, or another biomolecule to the already PEGylated substrate.

Integration with Bio-orthogonal "Click Chemistry" Precursors

The exposed amine after t-Boc deprotection can also be modified to introduce a "click chemistry" handle. Click chemistry refers to a set of reactions that are rapid, high-yielding, and occur under mild, biocompatible conditions. uq.edu.au For example, the amine can be reacted with a molecule that contains both an NHS ester and an azide (B81097) or alkyne group. This introduces a bio-orthogonal reactive group that can then participate in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC). uq.edu.aumedchemexpress.com

This strategy allows for the highly specific and efficient attachment of a third component that has been pre-functionalized with the complementary click chemistry partner. This approach is particularly valuable for constructing complex architectures like antibody-drug conjugates (ADCs) or PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.commedchemexpress.com

Optimization of Reaction Parameters for Controlled Conjugate Synthesis

The successful synthesis of well-defined bioconjugates using this compound depends on the careful control of several reaction parameters.

ParameterEffect on ReactionRecommended Conditions
pH The reactivity of the NHS ester with primary amines is pH-dependent. At neutral to slightly alkaline pH, the amine groups are deprotonated and more nucleophilic, leading to efficient conjugation. broadpharm.comthermofisher.com At acidic pH, the amine groups are protonated and less reactive.pH 7-9 for efficient amine acylation. broadpharm.comthermofisher.com
Stoichiometry The molar ratio of the PEG linker to the biomacromolecule influences the degree of PEGylation. An excess of the linker will favor multiple PEG chains being attached, while a lower ratio can help to achieve mono-PEGylation.The optimal ratio needs to be determined empirically for each specific application to achieve the desired degree of substitution.
Temperature The rate of the conjugation reaction is influenced by temperature. Higher temperatures generally increase the reaction rate, but can also lead to degradation of sensitive biomolecules.Room temperature is often a good starting point, but the optimal temperature should be determined based on the stability of the reactants.
Reaction Time The duration of the reaction affects the extent of conjugation. Longer reaction times can lead to higher yields but may also increase the risk of side reactions or degradation.Reaction times should be optimized to achieve the desired level of conjugation while minimizing unwanted side products.
Buffer The choice of buffer is important as some buffers contain primary amines (e.g., Tris) which can compete with the target biomolecule for reaction with the NHS ester.Non-amine containing buffers such as phosphate-buffered saline (PBS) or borate (B1201080) buffer are recommended.

By carefully optimizing these parameters, researchers can control the synthesis of their desired conjugates, leading to more homogeneous products with predictable properties and functions.

Stoichiometric Control and Yield Enhancement in Complex Syntheses

Precise control over the stoichiometry of reactants is paramount in bioconjugation reactions involving this compound to achieve optimal yields and ensure the desired degree of labeling. The NHS ester moiety reacts with primary amines on biomolecules, such as proteins or antibodies, to form stable amide bonds. broadpharm.comthermofisher.com The efficiency of this reaction is highly dependent on the molar ratio of the PEG linker to the target biomolecule.

In complex syntheses, such as the creation of antibody-drug conjugates, achieving a specific drug-to-antibody ratio (DAR) is critical. An excess of the this compound can lead to multiple PEGylations on a single protein molecule, potentially impacting its biological activity. Conversely, an insufficient amount will result in a low yield of the desired conjugate. Therefore, careful optimization of the molar feed ratio is a crucial first step in any conjugation protocol.

Concentration of Reactants: A study on the optimization of NHS ester coupling with aminoallyl-modified RNA demonstrated that reactant concentrations significantly impact the final yield. nih.gov While the study did not use this compound specifically, the principles of NHS ester chemistry are transferable. The research highlighted that a higher concentration of the NHS-linked fluorophore initially led to a higher yield, but this could be optimized to use significantly less reagent while still achieving a high yield, thereby reducing costs. nih.gov

Competing Reactions: The primary competing reaction is the hydrolysis of the NHS ester in the aqueous buffer, which reduces the amount of active linker available for conjugation. thermofisher.com This hydrolysis is more pronounced at higher pH values. thermofisher.com

Purity of Reagents: The purity of both the this compound and the target biomolecule is critical for predictable and reproducible results. Impurities can interfere with the reaction, leading to lower yields and the formation of undesirable side products.

Table 1: Factors Influencing Stoichiometry and Yield

FactorInfluence on ReactionConsiderations for Optimization
Molar Ratio Determines the degree of labeling and final product distribution.Titrate the molar excess of the PEG linker to achieve the desired modification level while minimizing over-labeling.
Reactant Concentration Affects reaction kinetics and efficiency.Higher concentrations can increase the reaction rate but may also increase aggregation. Optimization is key.
Hydrolysis of NHS Ester Reduces the concentration of the active linker, lowering yield.Control pH and temperature; use the linker promptly after dissolution.
Purity of Biomolecule Contaminants can react with the NHS ester, reducing the yield of the target conjugate.Purify the biomolecule before conjugation to remove primary amine-containing impurities.

Applications of T Boc N Amido Peg16 Nhs Ester in Emerging Research Fields

Development of PEGylated Molecular Probes and Imaging Agents in Preclinical Research

The ability to attach PEG chains to molecules of interest has significant implications for the development of molecular probes and imaging agents. PEGylation can improve the pharmacokinetic properties of these agents, leading to enhanced performance in preclinical research settings.

In cellular biology, fluorescently labeled bioconjugates are indispensable tools for visualizing and tracking specific molecules within cells. The t-Boc-N-amido-PEG16-NHS ester can be utilized in a multi-step process to create these probes. First, the NHS ester end of the linker is reacted with a primary amine on a fluorescent dye. This reaction forms a stable amide bond. Following this conjugation, the Boc protecting group on the other end of the PEG linker is removed under acidic conditions to expose a free amine. This amine can then be conjugated to a biomolecule of interest, such as an antibody or a peptide, through various amine-specific chemistries.

Conjugates made with PEGylated dyes are effective molecular probes for cellular imaging. thermofisher.com The incorporation of the PEG spacer offers several advantages, including enhanced fluorescence, reduced nonspecific binding of the conjugate to cellular components, and improved solubility of the labeled molecule in aqueous buffers. thermofisher.com

A general procedure for labeling a protein with a PEGylated fluorescent dye involves dissolving the protein in a suitable buffer, typically at a pH of 8.5, and then adding a solution of the dye-PEG-NHS ester. thermofisher.com The reaction is allowed to proceed for a specific time before being quenched, and the resulting fluorescently labeled protein is purified to remove any unreacted dye.

Table 1: Properties of Amine-Reactive PEGylated Dyes for Bioconjugation

PropertyDescriptionReference
ReactivityNHS esters react with primary amines to form stable amide bonds. thermofisher.com
pH DependenceThe reaction is most efficient at a pH between 7 and 8.5. encapsula.com
SolubilityThe PEG chains enhance the aqueous solubility of both the dye and the final bioconjugate. thermofisher.com
Non-specific BindingPEGylation reduces the non-specific binding of the fluorescent probe to unintended cellular targets. thermofisher.com
Cell PermeabilityThe presence of PEG can aid in the permeability of the probe across cell membranes. thermofisher.com

In the field of molecular imaging, particularly Positron Emission Tomography (PET), radiotracers are essential for visualizing and quantifying biological processes in vivo. The development of new radiotracers is a multidisciplinary effort that combines chemistry, biology, and pharmacology. mdpi.com The this compound can serve as a key precursor in the synthesis of novel PET radiotracers.

The synthesis of a peptide-based radiotracer, for instance, can involve the conjugation of a chelating agent, which will later bind to a positron-emitting radionuclide, to a targeting peptide. The PEG linker can be introduced between the peptide and the chelator to improve the pharmacokinetic properties of the final radiotracer. Pharmacokinetic modifications such as PEGylation have been applied to radiolabeled peptides. nih.gov

The process would typically involve reacting the NHS ester of the this compound with an amine group on the targeting peptide. After deprotection of the Boc group, the newly formed amine on the PEG linker can be used to attach the chelator. This modular approach allows for the systematic modification of radiotracers to optimize their in vivo behavior. Improving the hydrophilicity of radiotracers through PEGylation can reduce their binding to serum proteins, leading to better circulation and reduced accumulation in non-target tissues. researchgate.net

Table 2: Key Considerations in PET Radiotracer Development

ConsiderationImportanceReference
Target SelectionThe biological target should be relevant to the disease process being studied. nih.gov
PharmacokineticsThe radiotracer should exhibit favorable uptake in the target tissue and clearance from non-target tissues. mdpi.com
Radionuclide ChoiceThe half-life and decay characteristics of the radionuclide must be suitable for the biological process and imaging duration. chimia.ch
SynthesisThe radiosynthesis should be efficient, reproducible, and yield a product of high radiochemical purity. nih.gov
Preclinical EvaluationIn vitro and in vivo studies are necessary to validate the specificity and efficacy of the radiotracer. mdpi.com

Engineering of Advanced Biomaterials and Surface Modification Strategies

The interaction between a biomaterial and its biological environment is largely governed by the properties of its surface. Surface modification with polyethylene (B3416737) glycol is a widely used strategy to create biocompatible and bio-inert materials.

Biofouling, the non-specific adsorption of proteins, cells, and other biological matter onto surfaces, is a significant challenge in the application of many biomaterials. Grafting PEG chains onto these surfaces is a common and effective method to impart anti-fouling properties. mdpi.com The this compound can be used in a "grafting to" approach for this purpose.

This process typically involves first functionalizing the substrate material with primary amine groups. The this compound is then reacted with these surface amines via its NHS ester group, covalently attaching the PEG chains to the surface. The density of the grafted PEG chains is a critical factor in achieving effective anti-fouling characteristics; a high grafting density creates a dense, hydrated layer that sterically hinders the approach of biomolecules to the surface.

Research has shown that PEG-grafted surfaces can significantly reduce protein adsorption and platelet adhesion. mdpi.com For example, a study on segmented poly(ester-urethane) films demonstrated that grafting PEG onto the surface dramatically reduced the amount of adhered platelets. mdpi.com

Table 3: Comparison of Surface Grafting Techniques for PEGylation

TechniqueDescriptionAdvantagesDisadvantages
"Grafting to"Pre-synthesized polymer chains are attached to the surface.Simple, well-defined polymer chains.Lower grafting density due to steric hindrance.
"Grafting from"Polymerization is initiated from the surface.Higher grafting density can be achieved.Less control over polymer chain length and polydispersity.

The performance of biosensors and microfluidic devices can be significantly compromised by the non-specific binding of analytes and other components of biological samples to the device surfaces. This can lead to false signals, reduced sensitivity, and device fouling. PEGylation of these surfaces can create a biocompatible interface that minimizes such non-specific interactions. nih.gov

In the context of biosensors, this compound can be used to create a PEG layer on the sensor surface. This layer acts as a barrier, preventing the non-specific adsorption of interfering proteins while allowing the target analyte to reach the sensing element. This can lead to a significant improvement in the selectivity and signal-to-noise ratio of the biosensor. A study on plasmonic biosensors demonstrated that PEGylation of the non-cavity regions of a molecularly imprinted polymer reduced non-specific binding by more than ten-fold. nih.gov

Similarly, in microfluidic devices, coating the channel walls with PEG can prevent the adhesion of cells and proteins, ensuring the smooth flow of samples and reagents and improving the reliability of the device.

Functionalization of Nanocarriers for Enhanced Experimental Delivery Systems

Nanocarriers, such as liposomes, polymeric nanoparticles, and dendrimers, hold great promise for the targeted delivery of therapeutic and diagnostic agents. nih.gov PEGylation is a key strategy to improve the in vivo performance of these nanocarriers. nih.govresearchgate.net The process of coating nanoparticles with PEG is a widely used approach to enhance the efficiency of drug and gene delivery. nih.gov

The this compound can be used to functionalize the surface of nanocarriers that have been formulated to present primary amine groups. The NHS ester of the linker reacts with these amines, decorating the surface of the nanocarrier with PEG chains. This PEG "stealth" layer provides several benefits:

Prolonged Circulation Time: The PEG layer reduces the recognition and uptake of the nanocarriers by the reticuloendothelial system (RES), thereby increasing their circulation time in the bloodstream. nih.govresearchgate.net

Improved Stability: PEGylation can prevent the aggregation of nanocarriers in biological fluids. nih.gov

Enhanced Tissue Penetration: The hydrophilic nature of PEG can facilitate the diffusion of nanocarriers through biological barriers. researchgate.net

Furthermore, the t-Boc protected amine at the distal end of the PEG chain provides a reactive handle for the attachment of targeting ligands, such as antibodies or peptides, after deprotection. This allows for the creation of actively targeted nanocarriers that can selectively accumulate at the desired site of action. The covalent attachment of PEG chains is the most preferred method for the PEGylation of nanoparticles. springernature.com

Table 4: Effects of PEGylation on Nanocarrier Properties

PropertyEffect of PEGylationReference
Circulation TimeIncreased nih.govresearchgate.net
RES UptakeDecreased nih.gov
StabilityIncreased nih.gov
ImmunogenicityReduced nih.gov
Targeting PotentialEnables attachment of targeting ligands nih.gov

Ligand-Directed PEGylation of Liposomal and Polymeric Nanoparticles for Targeting Research

The functionalization of nanoparticles to achieve target-specific delivery is a cornerstone of advanced therapeutic research. This compound serves as a critical linker in this process, enabling the covalent attachment of targeting ligands to the surface of liposomal and polymeric nanoparticles.

The process involves a sequential conjugation strategy. Initially, the NHS ester end of the molecule reacts efficiently with primary amine groups present on the nanoparticle surface. broadpharm.com These amines are often incorporated into the nanoparticle formulation, for example, by including amine-terminated lipids (e.g., DSPE-PEG-NH2) in a liposome. This reaction forms a stable and irreversible amide bond. broadpharm.com

Following the attachment of the linker to the nanoparticle, the tert-butyloxycarbonyl (t-Boc) protecting group on the distal end of the PEG chain is removed under mild acidic conditions. broadpharm.combroadpharm.com This deprotection step exposes a terminal primary amine. This newly available amine group then serves as a reactive handle for the conjugation of a targeting moiety. Targeting ligands, such as antibodies, antibody fragments (scFv), peptides (e.g., RGD), or small molecules, can be coupled to this amine, typically after activation of a carboxyl group on the ligand.

The polyethylene glycol (PEG16) portion of the linker acts as a hydrophilic spacer arm. This spacer is crucial as it extends the targeting ligand away from the nanoparticle surface, which helps to overcome steric hindrance and improves the accessibility of the ligand to its corresponding receptor on the target cell. This method of ligand-directed PEGylation is instrumental in the development of nanoparticles designed to selectively accumulate in specific tissues or cell populations, a key strategy in targeted drug delivery research. nih.gov

Stealth Coating Strategies for Modulating Biodistribution in Preclinical Models

A major challenge in nanoparticle-based therapies is the rapid clearance of nanoparticles from circulation by the mononuclear phagocyte system (MPS), primarily in the liver and spleen. nih.gov To overcome this, nanoparticles are often coated with PEG chains, a process known as PEGylation, which creates a "stealth" effect. This hydrophilic layer sterically inhibits the adsorption of opsonin proteins, which mark the nanoparticles for phagocytic uptake. nih.gov

The presence of the PEG16 chain from the linker contributes to the formation of a protective hydrophilic corona. This layer reduces non-specific interactions with biological components and helps to evade MPS surveillance. nih.gov By prolonging the circulation half-life of the nanoparticles, the stealth coating allows for greater accumulation at the target site through passive mechanisms (the enhanced permeability and retention effect in tumors) or active targeting via the attached ligands. nih.gov The balance between the density of the stealth PEG chains and the ligand-bearing PEG linkers is a critical parameter in optimizing the biodistribution and targeting efficacy of nanoparticles in preclinical models. nih.gov

Synthesis of Advanced Synthetic Peptides and Protein Mimetics for In Vitro Studies

The chemical modification of peptides and proteins is essential for improving their physicochemical properties for research applications. PEGylation is a widely adopted strategy, and this compound provides a means for precise, site-specific modification.

PEGylation for Enhanced Solubility and Stability in Experimental Systems

Many synthetic peptides and protein mimetics suffer from poor solubility in aqueous buffers and are susceptible to proteolytic degradation, which complicates their use in in vitro assays. Covalently attaching PEG chains can mitigate these issues. peptide.com

This compound is employed for the site-specific PEGylation of peptides. The NHS ester group reacts specifically and efficiently with primary amines, such as the N-terminal α-amino group or the ε-amino group of lysine (B10760008) side chains, under neutral to slightly alkaline pH conditions (pH 7-9) to form a stable amide bond. broadpharm.com

FeatureConsequence of PEGylationBenefit for In Vitro Studies
Solubility Increased hydrophilicity and hydrodynamic radius.Prevents aggregation; allows for higher concentrations in aqueous buffers.
Stability Steric hindrance of proteolytic enzyme access.Increased half-life in cell culture media or enzymatic assays.
Immunogenicity Masking of potential epitopes.Reduced potential for immunological reactions in cell-based systems.
Non-specific Binding Creation of a neutral, hydrophilic surface.Minimized adsorption to plasticware and other surfaces, improving assay accuracy.

Creation of Multi-Valency Constructs for Receptor Binding and Interaction Studies

Multivalent interactions, where multiple ligands on one entity bind simultaneously to multiple receptors on another, are common in biology and typically result in a significant increase in binding strength (avidity). This compound is a valuable building block for synthesizing multivalent constructs to study these phenomena.

The synthesis of such constructs often begins with a central scaffold molecule possessing multiple reactive sites (e.g., multiple amine groups). The this compound can be attached to this scaffold via its NHS ester end. After conjugation, the t-Boc protecting groups are removed from all the attached linkers, yielding a scaffold decorated with multiple, amine-terminated PEG arms.

These terminal amines are then used to conjugate the desired ligand (e.g., a peptide or small molecule). The result is a multivalent molecule where multiple copies of the ligand are displayed, each connected to the core by a flexible and hydrophilic PEG16 spacer. rsc.org The spacer's length and flexibility are critical, as they allow the attached ligands to orient themselves independently to engage with multiple receptors on a cell surface, which is essential for studying receptor clustering, signaling, and avidity effects in various biological systems.

Analytical and Characterization Methodologies for T Boc N Amido Peg16 Nhs Ester Conjugates

Spectroscopic and Chromatographic Techniques for Conjugate Purity and Integrity Assessment

A combination of high-resolution chromatographic and spectroscopic methods is essential for the comprehensive analysis of biomolecules conjugated with t-Boc-N-amido-PEG16-NHS ester. These techniques separate the reaction mixture's components and provide detailed information on the structure and purity of the final PEGylated product.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for analyzing PEGylated proteins. nih.gov Size Exclusion Chromatography (SEC) and Reversed-Phase HPLC (RP-HPLC) are two common modes used for this purpose.

Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. canterbury.ac.nz The covalent attachment of the PEG chain significantly increases the size of the biomolecule, leading to an earlier elution time from the SEC column compared to the unconjugated form. chromatographyonline.com This method is highly effective for separating PEGylated conjugates from the native, unmodified protein and for identifying different species (e.g., mono-, di-, or poly-PEGylated products). chromatographyonline.comlcms.cz The degree of PEGylation can be monitored by observing the increase in the apparent molecular weight. chromatographyonline.com

The following table illustrates typical results from an SEC-HPLC analysis of a model protein (e.g., Lysozyme) before and after conjugation with this compound.

SampleRetention Time (minutes)Apparent Molecular Weight (kDa)Interpretation
Unconjugated Lysozyme15.214.3Native protein
Reaction Mixture12.8~24Mono-PEGylated Lysozyme
15.214.3Unreacted Lysozyme
Purified Conjugate12.8~24Pure Mono-PEGylated Lysozyme

This interactive table demonstrates the shift in retention time and apparent molecular weight observed in SEC-HPLC after successful PEGylation.

Mass spectrometry (MS) is an indispensable tool for the detailed characterization of PEGylated biomolecules, providing precise mass information that confirms the covalent attachment of the PEG linker and helps determine the number of attached PEG chains (stoichiometry). walshmedicalmedia.com Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), often coupled with liquid chromatography (LC/MS), are commonly employed. enovatia.comnih.gov

For a conjugate formed with this compound, MS analysis would detect a mass increase corresponding to the molecular weight of the t-Boc-N-amido-PEG16 moiety for each successful conjugation. By comparing the mass of the conjugate to the native biomolecule, the degree of PEGylation can be accurately determined. sciex.com

To identify the specific conjugation site (e.g., which lysine (B10760008) residue was modified), the PEGylated protein is typically subjected to proteolytic digestion (e.g., with trypsin), followed by LC-MS/MS analysis of the resulting peptide fragments. nih.govnih.gov The mass shift on a specific peptide identifies the location of the PEG chain attachment.

The table below shows the expected mass changes for a hypothetical peptide after conjugation.

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Difference (Da)Conclusion
Native Peptide1500.01500.1-Unmodified peptide
PEGylated Peptide2404.72404.9+904.8Successful conjugation of one t-Boc-N-amido-PEG16 moiety

This interactive table illustrates the expected mass shift upon conjugation with the t-Boc-N-amido-PEG16 linker, confirming the modification.

Quantitative Evaluation of Conjugation Efficiency and Yield

Determining the efficiency of the PEGylation reaction is crucial for process optimization and ensuring batch-to-batch consistency. Conjugation efficiency refers to the percentage of the target biomolecule that has been successfully PEGylated.

Several methods can be used to quantify this:

Chromatographic Quantification: HPLC methods, such as SEC or RP-HPLC, can be used to determine the relative peak areas of the conjugated and unconjugated protein in the reaction mixture. The efficiency is calculated as the ratio of the area of the PEGylated product peaks to the total area of all protein-related peaks. lcms.cz

Quantification of Free Amines: The reaction with this compound targets primary amines. Therefore, the efficiency can be determined by measuring the number of available free amino groups before and after the conjugation reaction. Reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBS) react with primary amines to produce a colored product that can be quantified spectrophotometrically. nih.gov A decrease in the number of free amines corresponds to the degree of PEGylation.

The following data table shows an example of calculating PEGylation efficiency using the TNBS method.

SampleFree Amino Groups (moles per mole of protein)PEGylated Amino GroupsConjugation Efficiency (%)
Before Reaction10.00.00
After Reaction6.53.535

This interactive table demonstrates the calculation of conjugation efficiency based on the reduction of free amino groups.

Assessment of Functional Activity of Conjugated Biomolecules in Research Models (e.g., enzyme activity, binding affinity)

While PEGylation offers numerous benefits, it carries the risk of reducing or eliminating the biological activity of the modified molecule, particularly if the PEG chain sterically hinders the active site or binding interface. creativepegworks.comyoutube.com Therefore, a critical step in the characterization process is to assess the functional activity of the this compound conjugate.

The specific assay depends on the nature of the biomolecule:

Enzymes: For enzymatic conjugates, a kinetics study is performed to measure key parameters like the maximum reaction velocity (Vmax) and the Michaelis constant (Km). A significant change in these values post-PEGylation would indicate an impact on the enzyme's catalytic efficiency or substrate affinity.

Antibodies/Binding Proteins: For antibodies or other proteins whose function relies on binding to a target, techniques like Enzyme-Linked Immunosorbent Assay (ELISA) or Surface Plasmon Resonance (SPR) are used. These assays quantify the binding affinity (typically represented by the dissociation constant, Kd) of the conjugate to its target. An increase in the Kd value signifies reduced binding affinity. researchgate.net

The table below provides a comparative analysis of the functional activity of a model enzyme before and after PEGylation.

BiomoleculeMichaelis Constant (Km)Maximum Velocity (Vmax)Retained Activity (%)
Native Enzyme15 µM100 µmol/min100
PEGylated Enzyme25 µM85 µmol/min85

This interactive table shows the potential impact of PEGylation on enzyme kinetics, a crucial measure of retained biological function.

Q & A

Q. What are the key functional groups in t-Boc-N-amido-PEG16-NHS ester, and how do they enable bioconjugation?

The compound contains three critical functional components:

  • NHS ester : Reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. Optimal reaction conditions include pH 7–9 (e.g., phosphate or carbonate buffers) and 2–4 hours at 4–25°C .
  • t-Boc-protected amine : Requires mild acidic deprotection (e.g., 30–50% trifluoroacetic acid in dichloromethane for 30–60 minutes) to yield a free amine for subsequent reactions .
  • PEG16 spacer : Enhances aqueous solubility of conjugated molecules and reduces steric hindrance during binding .
    Methodological Tip: Confirm conjugation efficiency via SDS-PAGE (for proteins) or MALDI-TOF mass spectrometry (for peptides/oligonucleotides) .

Q. How does the PEG16 spacer influence solubility and steric effects in biomolecule conjugates?

The PEG16 chain introduces 16 ethylene oxide units, which:

  • Increase hydrophilicity, enabling solubility in aqueous buffers (critical for in vitro assays).
  • Reduce aggregation by shielding hydrophobic regions of conjugated molecules.
  • Mitigate steric hindrance in binding assays (e.g., antibody-antigen interactions).
    Experimental Validation: Compare hydrodynamic radius (via dynamic light scattering) and binding kinetics (via surface plasmon resonance) of PEGylated vs. non-PEGylated conjugates .

Q. What buffer systems and reaction durations maximize NHS ester reactivity with primary amines?

  • Optimal buffers : Use 0.1 M sodium phosphate (pH 8.5) or 0.1 M sodium bicarbonate (pH 8.3). Avoid amine-containing buffers (e.g., Tris, glycine).
  • Reaction time : 2–4 hours at 4°C for proteins; <1 hour for small peptides to minimize hydrolysis.
    Troubleshooting: Quench unreacted NHS esters with 1 M Tris-HCl (pH 8.0) and purify conjugates via size-exclusion chromatography .

Advanced Research Questions

Q. How can Taguchi orthogonal arrays optimize t-Boc deprotection and NHS conjugation efficiency?

  • Experimental design : Apply a Taguchi L9 orthogonal array to test factors like:
    • Deprotection: Acid concentration (30–50% TFA), time (30–90 min), temperature (25–40°C).
    • Conjugation: pH (7.5–9.0), molar ratio (1:5–1:20 NHS:protein), reaction time (1–4 hours).
  • Analysis : Use ANOVA to identify significant factors (e.g., acid concentration contributes >75% variance in deprotection yield) .
  • Validation: Compare predicted vs. experimental conjugation yields using UV-Vis spectroscopy (quantify unreacted NHS esters at 260 nm) .

Q. What analytical strategies resolve contradictions in reported conjugation efficiencies across protein substrates?

Discrepancies often arise from:

  • Protein surface accessibility : Lysine-rich vs. compact proteins (e.g., antibodies vs. enzymes).
  • Competing hydrolysis : NHS ester half-life varies with buffer ionic strength and temperature.
    Resolution:
  • Use HPLC-SEC to separate conjugated/unconjugated species.
  • Apply Ellman’s assay to quantify free thiols (if cysteine residues are blocked).
  • Compare circular dichroism spectra to confirm structural integrity post-conjugation .

Q. How do statistical power calculations inform sample size determination in PEGylation reproducibility studies?

  • Key parameters : Effect size (e.g., ±10% conjugation efficiency), α (0.05), β (0.2).

  • Calculation : For a two-tailed t-test comparing two reaction conditions (n = 3 replicates/group), use:
    n=(Zα/2+Zβ)2×2σ2Δ2n = \frac{(Z_{\alpha/2} + Z_\beta)^2 \times 2\sigma^2}{\Delta^2}

    Where σ = standard deviation (from pilot data), Δ = effect size.

  • Implementation: Pilot studies with 3–5 replicates provide preliminary σ estimates .

Methodological and Ethical Considerations

How can the PICO framework structure research questions on therapeutic conjugate efficacy?

  • Population : Target cells (e.g., cancer cell lines).
  • Intervention : t-Boc-N-amido-PEG16-drug conjugate.
  • Comparison : Non-PEGylated drug.
  • Outcome : IC50 reduction, solubility enhancement.
  • Application: Use PICO to define search terms for systematic reviews (e.g., "PEG16 AND cytotoxicity AND solubility") .

Q. What ethical guidelines apply to reporting conjugate stability data?

  • Data integrity : Avoid selective reporting of high-yield experiments; disclose all replicates.
  • Transparency : Publish negative results (e.g., hydrolysis rates in suboptimal buffers).
  • Reproducibility : Share raw SDS-PAGE gels, HPLC chromatograms, and statistical code .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.